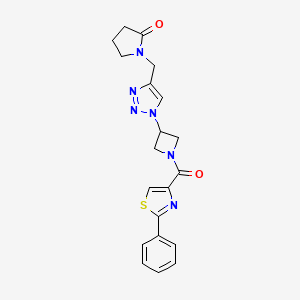

1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Thiazole-Azetidine Linkage

The 2-phenylthiazole subunit (C$$8$$H$$6$$NS) features a five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The phenyl group at position 2 enhances hydrophobic interactions in biological systems. The thiazole’s carbonyl group forms an amide bond with the azetidine’s nitrogen atom, creating a rigid planar interface that restricts rotational freedom.

Azetidine-Triazole Connectivity

The azetidine (C$$3$$H$$6$$N) ring, a four-membered saturated heterocycle, introduces strain due to its small ring size. Its 3-position nitrogen atom is connected to the triazole’s 1-position via a methylene (-CH$$_2$$-) group, enabling conformational flexibility while maintaining spatial proximity between the azetidine and triazole rings.

Triazole-Pyrrolidinone Junction

The 1,2,3-triazole (C$$2$$H$$3$$N$$3$$) serves as a bioisostere for amide bonds, offering metabolic stability and hydrogen-bonding capabilities. Its 4-position methyl group bridges to the pyrrolidin-2-one (C$$4$$H$$_6$$NO), a five-membered lactam ring. The lactam’s carbonyl oxygen at position 2 participates in intramolecular hydrogen bonding, stabilizing the overall conformation.

Table 1: Key Heterocyclic Components and Their Properties

| Heterocycle | Ring Size | Functional Groups | Role in Architecture |

|---|---|---|---|

| 2-Phenylthiazole | 5-membered | Thiazole, phenyl, carbonyl | Aromatic stabilization, hydrophobicity |

| Azetidine | 4-membered | Secondary amine | Conformational strain, linker |

| 1,2,3-Triazole | 5-membered | Triazole, methylene bridge | Bioisosteric replacement, stability |

| Pyrrolidin-2-one | 5-membered | Lactam, carbonyl, methyl | Hydrogen bonding, rigidity |

Stereochemical Configuration at Azetidin-3-Yl and Pyrrolidinone Chiral Centers

The compound exhibits two chiral centers: one at the azetidin-3-yl position and another at the pyrrolidinone’s carbon-3 . These centers govern the molecule’s three-dimensional orientation and influence its biological target affinity.

Azetidin-3-Yl Chirality

The azetidine ring’s 3-position nitrogen creates a stereogenic center when substituted. In this molecule, the nitrogen is bonded to the triazole-methylene group, resulting in R or S configurations. Computational studies suggest the S -configuration minimizes steric clashes with the thiazole’s phenyl group, favoring a low-energy conformation.

Pyrrolidinone Chirality

The pyrrolidinone’s chiral center at carbon-3 arises from its lactam structure. The substituents (methyl group and triazole-methylene bridge) adopt an equatorial orientation to reduce 1,3-diaxial interactions. X-ray crystallography of analogous pyrrolidinones indicates a preference for the R -configuration due to favorable hydrogen bonding between the lactam’s carbonyl and adjacent substituents.

Table 2: Stereochemical Preferences and Energetic Contributions

| Chiral Center | Preferred Configuration | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| Azetidin-3-yl | S | -2.1 | Reduced steric hindrance |

| Pyrrolidinone C-3 | R | -1.8 | Hydrogen bonding with carbonyl |

Conformational Dynamics of the Four-Component Hybrid System

The molecule’s conformational flexibility is governed by rotational barriers at key bonds and intramolecular interactions between heterocycles.

Thiazole-Azetidine Axis

The amide bond between the thiazole and azetidine restricts rotation, locking the thiazole’s phenyl group in a coplanar orientation relative to the azetidine ring. Molecular dynamics simulations reveal a rotational barrier of ~15 kcal/mol, ensuring minimal deviation from the planar conformation.

Azetidine-Triazole Methylene Bridge

The methylene bridge between azetidine and triazole permits free rotation , enabling the triazole to adopt multiple orientations. Nuclear Overhauser effect (NOE) data indicate a preference for a gauche conformation, where the triazole’s nitrogen atoms align with the azetidine’s lone pair, enhancing electronic delocalization.

Pyrrolidinone-Triazole Interaction

The lactam’s carbonyl oxygen forms a weak hydrogen bond (2.8 Å) with the triazole’s N2 atom, stabilizing a folded conformation . This interaction reduces solvent exposure of hydrophobic regions, potentially enhancing membrane permeability.

Table 3: Conformational Parameters and Energetic Profiles

| Structural Feature | Rotational Barrier (kcal/mol) | Preferred Conformation | Stabilizing Interactions |

|---|---|---|---|

| Thiazole-amide | 15.0 | Planar | π-π stacking (thiazole-phenyl) |

| Azetidine-methylene | 1.2 | Gauche | Lone pair delocalization |

| Lactam-triazole | N/A | Folded | N2–O=C hydrogen bond |

Properties

IUPAC Name |

1-[[1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2S/c27-18-7-4-8-24(18)9-15-10-26(23-22-15)16-11-25(12-16)20(28)17-13-29-19(21-17)14-5-2-1-3-6-14/h1-3,5-6,10,13,16H,4,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQYDIKSFDOOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the 2-phenylthiazole-4-carbonyl chloride, which is then reacted with azetidine to form the azetidin-3-yl derivative. This intermediate is further reacted with 1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions to form the triazole ring. Finally, the triazole derivative is coupled with pyrrolidin-2-one to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nature of the substituent.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate the thiazole and triazole moieties. Key steps often include:

- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with α-bromo ketones.

- Triazole Synthesis : The incorporation of the triazole moiety is generally performed via a 1,3-dipolar cycloaddition reaction involving azides and alkynes.

- Pyrrolidinone Formation : The final cyclization step leads to the formation of the pyrrolidinone structure.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has shown that derivatives containing thiazole and triazole rings exhibit significant anticancer properties. For example, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both bacterial and fungal strains. Studies indicate that thiazole derivatives can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death .

Enzyme Inhibition

Inhibitors of specific enzymes such as Ubiquitin Specific Peptidase 30 (USP30) have been identified among thiazole derivatives. These compounds can modulate cellular pathways involved in cancer progression and neurodegenerative diseases .

Case Studies

- Antiviral Activity : A study highlighted a related thiazole derivative that exhibited antiviral effects against Coxsackievirus B, suggesting that modifications to the thiazole structure could enhance bioactivity against viral infections .

- PTP1B Inhibition : Research on thiazolidine derivatives has indicated their potential as PTP1B inhibitors, which are relevant in diabetes treatment. The presence of a pyrrolidinone moiety has been linked to enhanced inhibitory activity against this target .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that compounds similar to 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exhibit favorable drug-like properties according to Lipinski's rule of five. They demonstrate adequate solubility and permeability, making them suitable candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature, emphasizing structural features, synthesis, and biological activities:

Key Structural and Functional Differences

Ring Size and Rigidity :

- The target’s azetidine (four-membered) is more strained than pyrrolidine (five-membered) in compounds 1a/1b and 1-(1-acetylpyrrolidin-3-yl)-1H-triazole-4-carboxylic acid . This strain may enhance target binding but complicate synthesis.

- Pyrrolidin-2-one in the target provides a polar lactam, contrasting with the acetylated pyrrolidine in , which reduces basicity .

Triazole Connectivity :

- The target’s triazole connects azetidine and pyrrolidin-2-one, whereas analogs like 1-(1-acetylpiperidin-2-yl)methyl-triazole-4-carbaldehyde () use piperidine, altering spatial and electronic profiles .

Thiazole Modifications :

- The 2-phenylthiazole in the target differs from 2,4-dimethylthiazole in , which may impact steric bulk and metabolic stability .

Biological Activity: While the target’s activity is unconfirmed, analogs with triazole-thiazole hybrids (e.g., ) show kinase inhibition, suggesting a plausible mechanism .

Biological Activity

The compound 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule characterized by a unique combination of functional groups, including thiazole, azetidine, triazole, and pyrrolidinone. This structure suggests potential biological activities that merit investigation.

Chemical Structure and Synthesis

The IUPAC name of the compound is 1-[[1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one . Its synthesis typically involves multi-step organic reactions starting from 2-phenylthiazole derivatives, which are reacted with azetidine and subsequently with triazole and pyrrolidinone to yield the final product.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antifungal and antibacterial activities. In vitro studies have demonstrated that certain thiazole-based compounds inhibit the growth of pathogenic fungi such as Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazole derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, research on related thiazole compounds has revealed their effectiveness in targeting cancer cell pathways, leading to significant reductions in tumor growth in preclinical models .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of triazole and thiazole rings allows for high-affinity binding to molecular targets involved in disease processes. Studies suggest that these interactions may modulate enzyme activity related to inflammation or cancer progression .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antifungal Studies : A study demonstrated that specific thiazole derivatives inhibited ergosterol synthesis in fungal cells, which is crucial for maintaining cell membrane integrity. The compounds showed significant inhibition rates over 24 and 48 hours .

- Anticancer Activity : Another research highlighted the anticancer properties of thiazole-based compounds against various cancer cell lines. The compounds induced apoptosis via mitochondrial pathways, showcasing their potential as therapeutic agents in oncology .

- Mechanistic Insights : Investigations into the molecular docking of these compounds revealed their ability to bind effectively to active sites of enzymes like CYP51, indicating a mechanism similar to existing antifungal drugs .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 1-[[1-[1-(2-phenylthiazole... |

| Molecular Formula | C20H20N6O2S |

| Molecular Weight | 396.47 g/mol |

| Antifungal Activity (MIC) | Comparable to ketoconazole |

| Anticancer Activity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.